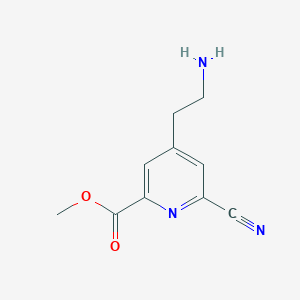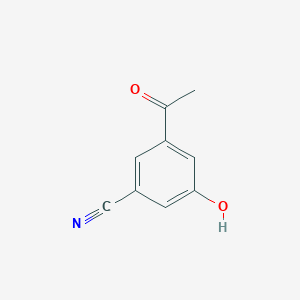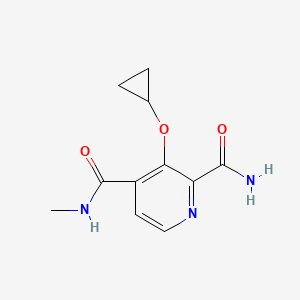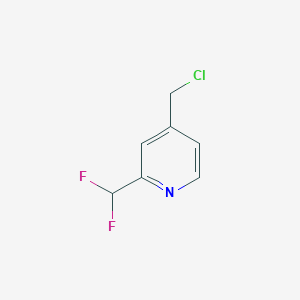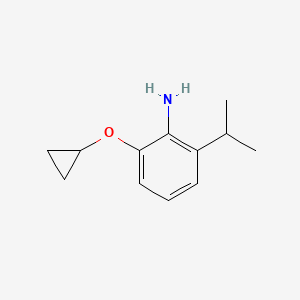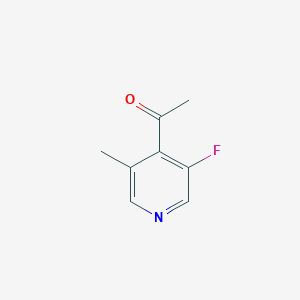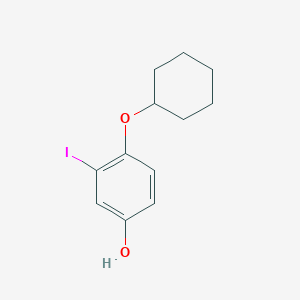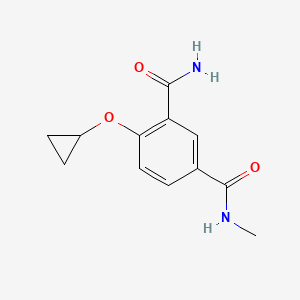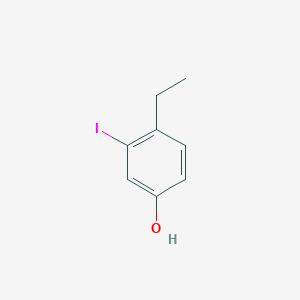
3-(2-Methoxypyridin-4-YL)oxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxypyridin-4-YL)oxetan-3-amine is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol This compound features a pyridine ring substituted with a methoxy group at the 2-position and an oxetane ring fused to an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-methoxypyridine with an appropriate oxetane precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxypyridin-4-YL)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methoxypyridin-4-YL)oxetan-3-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxypyridin-4-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2-Methoxypyridin-4-YL)oxetan-3-amine include:
4-Amino-3-methoxypyridine: A compound with a similar pyridine structure but different functional groups.
3-(2-Methoxypyridin-3-yl)oxetan-3-amine: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and amine groups.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(2-methoxypyridin-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-4-7(2-3-11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3 |
Clave InChI |
IWLVSNZWQBDITO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C2(COC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






